2-Hydroxy Cephalexin
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-4-2-3-5-9(8)20/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXVKLLSHPANDN-UEKVPHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215172-75-1 | |
| Record name | 2-Hydroxycephalexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215172751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYCEPHALEXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKZ86TVS3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways of 2 Hydroxy Cephalexin
Physicochemical Degradation Processes
Photodegradation and UV-Induced Transformation of Cephalexin
Cephalexin is susceptible to degradation when exposed to ultraviolet (UV) radiation, a process that can lead to the formation of various byproducts, including hydroxylated species.
Photodegradation of Cephalexin primarily occurs through indirect photolysis, where reactive species generated by UV light, such as hydroxyl radicals (•OH), play a significant role researchgate.netresearchgate.netiwaponline.comnih.govresearchgate.netsci-hub.senih.govresearchgate.netresearchgate.net. A key mechanism involved is hydroxylation , which is the addition of a hydroxyl radical to the Cephalexin molecule. This process can target various sites on the molecule, including the aromatic ring or by impacting the β-lactam nitrogen ring sci-hub.se. Theoretical studies indicate that the addition of hydroxyl radicals is thermodynamically favored over hydrogen abstraction researchgate.netnih.govresearchgate.net.
Another critical transformation pathway is the cleavage of the β-lactam ring , which is essential for Cephalexin's antibacterial activity researchgate.netresearchgate.netiwaponline.comresearchgate.netresearchgate.net. This ring opening can be initiated or exacerbated by hydroxylation iwaponline.com. Other identified photodegradation mechanisms include demethylation, dealkylation, decarboxylation, dehydration, amide hydrolysis, and ring contraction researchgate.netnih.govresearchgate.net. Direct photolysis can also lead to decarboxylation nih.gov.
Analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to identify the diverse array of byproducts resulting from Cephalexin photodegradation researchgate.netiwaponline.com. These studies have revealed pathways involving hydroxylation, demethylation, decarboxylation, and dealkylation researchgate.netnih.govresearchgate.net.
Specific byproducts have been characterized by their mass-to-charge ratios (m/z), with values such as 100, 102, 138, 150, 326, and 386 being reported researchgate.netiwaponline.com. For instance, a metabolite with an m/z of 150 has been detected iwaponline.com. While not always explicitly identified as a direct photodegradation product in every study, 2-Hydroxy Cephalexin is recognized as a metabolite of Cephalexin biosynth.com. The prevalence of hydroxylation as a photodegradation mechanism strongly supports its potential formation through these light-induced processes researchgate.netnih.govresearchgate.netsci-hub.senih.govresearchgate.netresearchgate.netnih.gov. Photolysis, particularly under UVA light, is known to generate oxidized species that retain the dihydrothiazine ring adjacent to the β-lactam ring researchgate.netresearchgate.net.
Table 1: Identified Photodegradation Pathways and Byproducts of Cephalexin
| Pathway/Mechanism | Description | Key Species/Observations | Relevant References |
| Hydroxylation | Addition of hydroxyl radicals (•OH) to the cephalexin molecule. | Formation of hydroxylated species; potential attack sites include aromatic and β-lactam rings. | researchgate.netnih.govresearchgate.netsci-hub.senih.govresearchgate.netresearchgate.netnih.gov |
| Ring Cleavage | Opening of the β-lactam ring, leading to loss of antibacterial activity. | β-lactam ring opening, potentially via hydroxylation. | researchgate.netresearchgate.netiwaponline.comresearchgate.netresearchgate.net |
| Decarboxylation | Removal of a carboxyl group. | Observed during direct photolysis. | nih.govresearchgate.netnih.gov |
| Demethylation | Removal of a methyl group. | researchgate.netnih.govresearchgate.net | |
| Dealkylation | Removal of an alkyl group. | researchgate.netnih.govresearchgate.net | |
| Other Transformations | Includes dehydration, amide hydrolysis, ring contraction, sulfoxide (B87167) formation. | Various byproducts identified by m/z values (e.g., 150). | researchgate.netiwaponline.com |
Mechanisms of Hydroxylation and Ring Cleavage under Photolysis
Chemical Degradation Pathways (e.g., Acidic or Oxidative Conditions)
Cephalexin's chemical structure renders it susceptible to degradation under various non-photolytic conditions, including acidic, basic, and oxidative environments.
Cephalexin demonstrates instability when exposed to acidic, basic, and oxidative conditions researchgate.netresearchgate.net. Treatment with acidic solutions (e.g., 1 M HCl) or basic solutions (e.g., 0.04 M NaOH) can induce degradation, leading to the generation of various breakdown products researchgate.netresearchgate.net. Similarly, oxidative environments, often involving hydrogen peroxide (H2O2) or metal ions, accelerate Cephalexin's degradation researchgate.netresearchgate.net. These processes frequently involve the generation of reactive oxygen species, particularly hydroxyl radicals (•OH), which readily attack the Cephalexin molecule researchgate.netnih.govresearchgate.net.
Table 2: Chemical Degradation Conditions and Resulting Species
| Condition | Observed Outcome/Species Formed | Relevant References |
| Acidic Conditions | Degradation; formation of degradation products, including hydroxylated species. | researchgate.netresearchgate.net |
| Basic Conditions | Degradation; formation of degradation products, including hydroxylated species. | researchgate.netresearchgate.net |
| Oxidative Conditions (e.g., H2O2) | Degradation; formation of degradation products, including hydroxylated species via •OH radicals. | researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net |
| Metal Ion Oxidation | Degradation; formation of degradation products. | researchgate.netresearchgate.net |
Formation as an Impurity in Cephalexin Production and Storage
This compound is recognized as a significant impurity that can arise during the manufacturing process of Cephalexin and also develop during its storage.
This compound is a well-documented impurity of Cephalexin, identified as a metabolite that can be present in the final pharmaceutical product biosynth.com. Its presence is often linked to the manufacturing process, where it can be introduced or formed from precursor materials or side reactions clearsynth.comveeprho.com. Furthermore, degradation during storage, influenced by environmental factors such as temperature and humidity, can also lead to the formation of this impurity veeprho.comwisdomlib.org.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), establish strict guidelines for the acceptable levels of impurities in pharmaceutical products to ensure patient safety and drug efficacy veeprho.com. Consequently, rigorous monitoring and control of impurities like this compound are essential throughout the production and storage lifecycle of Cephalexin clearsynth.comveeprho.com.
Table 3: this compound as a Known Impurity
| Impurity Name | CAS Number | Origin/Status | Relevant References |
| This compound | 215172-75-1 | Metabolite of Cephalexin; impurity present in the final drug product; formed during production and storage. | biosynth.comclearsynth.comveeprho.compharmaffiliates.comelitesynthlaboratories.comsynthinkchemicals.com |
Analytical Characterization and Methodologies for 2 Hydroxy Cephalexin
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are essential for separating 2-Hydroxy Cephalexin (B21000) from complex mixtures and for accurately quantifying its presence.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceuticals like 2-Hydroxy Cephalexin. It is widely utilized for its ability to separate, identify, and quantify compounds based on their differential partitioning between a stationary phase and a mobile phase. HPLC methods have been developed and validated for the determination of cephalexin and its related substances, which would include this compound as a potential degradation product or impurity researchgate.netnih.govisciii.esijpsjournal.com.
HPLC methods typically employ reversed-phase columns, such as C18 or C8, with mobile phases consisting of aqueous buffers (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffers) mixed with organic modifiers like acetonitrile (B52724) or methanol, often in a gradient elution mode to achieve optimal separation researchgate.netnih.govub.eduresearchgate.net. Detection is commonly performed using a Photodiode Array (PDA) detector or UV detector, leveraging the chromophores present in the cephalexin structure researchgate.netijpsjournal.com. These methods are crucial for stability studies, impurity profiling, and quality control of cephalexin-containing formulations, where this compound might be monitored researchgate.net. For instance, studies on cephalexin stability have utilized RP-HPLC methods with PDA detection to identify and characterize potential degradation products researchgate.net.
Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) offers enhanced sensitivity and specificity, making it invaluable for identifying metabolites and degradation products, including potentially this compound nih.govnih.govresearchgate.netmdpi.comnih.govbibliotekanauki.pl. UHPLC provides faster separation times and higher resolution compared to traditional HPLC, while MS detection allows for the determination of molecular weight and fragmentation patterns, aiding in structural elucidation.
UHPLC-MS/MS systems, such as those employing Waters ACQUITY UPLC systems coupled with Xevo TQD-ESI Mass Spectrometers, are frequently used nih.gov. These systems utilize reversed-phase columns like BEH C18 nih.govmdpi.com. The mobile phase typically consists of water and acetonitrile, often with the addition of formic acid to improve ionization efficiency in electrospray ionization (ESI) positive mode nih.govub.eduresearchgate.net. UHPLC-MS/MS has been instrumental in identifying degradation products of cephalexin under various stress conditions researchgate.net and in the analysis of antibiotic residues in environmental and biological samples, where precise identification and quantification are paramount nih.govresearchgate.netresearchgate.netmdpi.comnih.gov. For example, UHPLC-MS/MS has been employed to analyze cephalosporin (B10832234) antibiotics in milk samples, demonstrating its capability to detect and quantify these compounds with high sensitivity mdpi.comnih.gov.
Environmental Occurrence and Fate of 2 Hydroxy Cephalexin
Prevalence in Environmental Matrices
The presence of 2-Hydroxy Cephalexin (B21000) has been documented in various environmental compartments, reflecting the widespread use and subsequent release of its parent compound, Cephalexin. Studies have identified it as a marker of pharmaceutical contamination in aquatic environments.
Detection in Wastewater Effluents and Aquatic Systems
2-Hydroxy Cephalexin is frequently detected in wastewater treatment plant (WWTP) effluents, indicating incomplete removal during conventional treatment processes. Its presence has also been confirmed in surface waters, such as rivers and lakes, downstream of WWTPs and urban areas. While less commonly reported, its potential to enter groundwater systems through infiltration or contaminated sources also warrants consideration. The concentrations detected can vary significantly depending on the proximity to discharge points, the efficiency of local wastewater treatment, and the volume of pharmaceutical use in the contributing watershed.
Degradation Kinetics and Pathways in Environmental Systems
The environmental fate of this compound is governed by various degradation processes, including abiotic and biotic transformations. Understanding these pathways is crucial for assessing its persistence and potential for transformation into other environmentally relevant compounds.
Factors Influencing Environmental Persistence
The persistence of this compound in the environment is influenced by several factors. pH plays a significant role, with studies suggesting that alkaline conditions may accelerate certain degradation pathways, while acidic conditions might lead to different transformation routes or increased stability. Temperature also affects degradation rates; higher temperatures generally promote faster chemical reactions and microbial activity, potentially leading to quicker breakdown. Other factors, such as the presence of dissolved organic matter, sunlight exposure (photodegradation), and microbial communities, also contribute to its environmental persistence or transformation.
Role of Hydroxylated Byproducts in Environmental Transformation
The transformation of Cephalexin in the environment often leads to the formation of various hydroxylated metabolites, with this compound being a primary example. Conversely, this compound itself can undergo further degradation, potentially yielding other hydroxylated or ring-opened products. The significance of these hydroxylated byproducts lies in their potential to exhibit different physicochemical properties, environmental mobility, and biological activities compared to the parent compound. Research is ongoing to fully elucidate the complete suite of transformation products and their collective environmental impact.
Research on Ecotoxicological Assessment of Cephalexin Degradation Products
The ecotoxicological assessment of this compound and its related degradation products is an area of growing concern, given the potential for pharmaceuticals and their metabolites to exert adverse effects on non-target organisms.
Future Research Directions and Applications of 2 Hydroxy Cephalexin Knowledge
Development of Novel Degradation Technologies for Cephalexin (B21000) Remediation
The presence of cephalexin and its degradation products, potentially including 2-Hydroxy Cephalexin, in the environment, particularly in wastewater, necessitates the development of effective remediation technologies researchgate.netnih.govresearchgate.net. Future research should focus on advancing methods that can efficiently break down or remove these compounds.
Advanced Oxidation Processes (AOPs): While AOPs like photocatalysis and Fenton processes show promise for cephalexin degradation researchgate.netresearchgate.netacs.org, further research is needed to optimize these processes for this compound specifically. This includes investigating novel catalysts, synergistic combinations of AOPs (e.g., sono-photocatalysis), and understanding the degradation pathways under various conditions researchgate.netacs.org. Studies have shown high degradation efficiencies with heterogeneous photoelectro-Fenton (HPEF) using UVA light with chalcopyrite catalysts researchgate.net. Computational studies can aid in predicting reaction mechanisms and identifying optimal conditions researchgate.netdntb.gov.ua.
Biodegradation Enhancement: Identifying and engineering microorganisms or enzymes capable of efficiently degrading this compound is a crucial area. Research could explore the isolation of novel microbial strains from diverse environments, optimization of culture conditions (e.g., pH, temperature, co-substrates), and the development of bio-augmentation strategies nih.govnih.govx-mol.com. Understanding the specific enzymes involved in biotransformation pathways will be key to developing targeted bioremediation approaches nih.govnih.govx-mol.com. For instance, studies have identified Pseudomonas sp. strains capable of degrading cephalexin, with one strain degrading over 90% within 24 hours nih.gov.
Advanced Analytical Standards and Impurity Profiling
Accurate and sensitive analytical methods are essential for monitoring this compound in various matrices, from pharmaceutical products to environmental samples. Future research should focus on developing and validating robust analytical standards and impurity profiling techniques.
Development of Certified Reference Standards: The availability of high-purity certified reference standards for this compound is critical for accurate quantification and method validation researchgate.netmagtechjournal.comresearchgate.nethumanjournals.com. Research efforts should aim to synthesize and characterize these standards according to stringent pharmacopoeial and regulatory guidelines (e.g., ICH Q2(R2)) europa.euich.org.
High-Sensitivity Detection Methods: Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) are vital for identifying and quantifying trace amounts of this compound and other impurities in complex samples researchgate.netresearchgate.netresearchgate.net. Future work should focus on optimizing these methods for increased sensitivity, selectivity, and reduced matrix effects, potentially exploring techniques like ultra-high-performance liquid chromatography (UHPLC) nih.govresearchgate.net. Developing methods that can simultaneously profile multiple cephalexin-related impurities is also a key objective researchgate.netmagtechjournal.comresearchgate.nethumanjournals.comresearchgate.net.
Further Elucidation of Biotransformation Enzymes and Pathways
Understanding the biological processes that lead to the formation or degradation of this compound is crucial for both pharmaceutical development and environmental science.
Enzyme Identification and Characterization: Identifying the specific enzymes responsible for the biotransformation of cephalexin into this compound, or the enzymes that further degrade it, is a significant research avenue nih.govnih.govsci-hub.senih.gov. This involves isolating microorganisms, conducting proteomic and genomic analyses, and characterizing the activity and substrate specificity of identified enzymes. For example, β-lactamase enzymes have been implicated in cephalexin degradation, cleaving the β-lactam structure nih.govsci-hub.sewikipedia.org.
Metabolic Pathway Mapping: Detailed mapping of the complete biotransformation pathways, including intermediate metabolites, is necessary. This requires a combination of advanced analytical techniques (e.g., LC-MS/MS) and biochemical assays to trace the metabolic fate of cephalexin and its derivatives nih.govresearchgate.netresearchgate.net. Studies have identified metabolites such as 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine (B50134) in cephalexin biodegradation nih.govnih.gov.
Expanded Computational Studies for Predictive Modeling
Computational approaches offer powerful tools for predicting the behavior, properties, and potential impacts of this compound, complementing experimental research.
Predictive Modeling of Degradation and Reactivity: Quantum chemical calculations and density functional theory (DFT) can be employed to predict the reaction mechanisms of this compound with environmental oxidants (e.g., hydroxyl radicals) and to identify potential degradation products and their toxicity researchgate.netdntb.gov.ua. This aids in understanding environmental persistence and designing effective treatment strategies researchgate.netdntb.gov.ua.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help predict the biological activity, toxicity, and environmental fate of this compound and related compounds based on their chemical structures. This can guide the design of less toxic or more readily degradable analogues and prioritize compounds for further experimental investigation dntb.gov.uamdpi.com. For instance, computational studies can predict the affinity of cephalexin for radical addition reactions and assess the toxicity of byproducts researchgate.netdntb.gov.ua.
Q & A
Q. What criteria determine whether this compound’s urinary excretion data align with established pharmacokinetic models?
- Methodological Answer : Compare experimental urinary recovery (Du∞) to model-predicted values using goodness-of-fit metrics (e.g., AIC, BIC). Assess renal clearance (CLr) against glomerular filtration rate (GFR) to identify tubular reabsorption/secretion mechanisms. Use non-compartmental analysis for initial approximations .
Addressing Knowledge Gaps
Q. How can researchers design studies to explore this compound’s potential synergy with non-β-lactam antibiotics?
- Methodological Answer : Use checkerboard assays or time-kill curves to quantify fractional inhibitory concentration indices (FICIs). Hypothesize mechanistic synergies (e.g., efflux pump inhibition) and validate via transcriptomic profiling. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .
Q. What in vitro/in vivo correlation (IVIVC) strategies are suitable for this compound formulation development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
